molecular formula C38H40N6O6S2 B2916642 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane CAS No. 489462-46-6

1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane

Cat. No.: B2916642
CAS No.: 489462-46-6
M. Wt: 740.89
InChI Key: WNLOVNWSCKWHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis((4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane is a synthetic bifunctional compound designed for research applications, particularly in medicinal chemistry and materials science. Its structure incorporates two 1,2,4-triazole moieties, which are five-membered heterocyclic rings known for their versatile biological activities and ability to coordinate with various metal ions . Each triazole ring is functionalized with a phenyl group and a 3,4,5-trimethoxyphenyl group—a pharmacophore often associated with bioactive molecules . These two triazole units are connected via a flexible butane spacer through thioether linkages, making this compound a potential bridging ligand for constructing metal-organic complexes or a multivalent scaffold in drug discovery. Research Applications and Value: Medicinal Chemistry Probe: The 1,2,4-triazole core is a privileged structure in pharmaceutical research, with derivatives demonstrating a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The presence of the 3,4,5-trimethoxyphenyl subunit, a common feature in cytotoxic agents , suggests potential for investigating antiproliferative activity against human cancer cell lines. Researchers can use this compound as a precursor or core structure to develop and evaluate new therapeutic agents. Coordination Chemistry Ligand: 1,2,4-Triazole derivatives are appealing ligands for constructing metal complexes with useful functionalities . The nitrogen atoms on the triazole ring can coordinate to metal centers such as palladium(II), platinum(II), and others, leading to complexes with potential catalytic, magnetic, or luminescent properties . The bidentate and potentially multidentate nature of this specific molecule allows for the synthesis of complex polymeric or oligomeric metal-organic structures. Chemical Biology Tool: The thioether linkages and the aromatic systems within the molecule could be utilized in bioconjugation or as a scaffold for constructing enzyme inhibitors, given the known protein inhibitory action of similar S-alkylated 1,2,4-triazole compounds . This product is intended for research and development purposes in a laboratory setting only. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

4-phenyl-3-[4-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N6O6S2/c1-45-29-21-25(22-30(46-2)33(29)49-5)35-39-41-37(43(35)27-15-9-7-10-16-27)51-19-13-14-20-52-38-42-40-36(44(38)28-17-11-8-12-18-28)26-23-31(47-3)34(50-6)32(24-26)48-4/h7-12,15-18,21-24H,13-14,19-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLOVNWSCKWHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCCCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane typically involves a multi-step process:

  • Formation of Triazole Rings: : The synthesis begins with the preparation of the triazole rings through the reaction of hydrazine derivatives with carboxylic acids or esters under acidic conditions.

  • Attachment of Phenyl Groups: : The phenyl groups are introduced via a coupling reaction, such as Suzuki or Sonogashira coupling, using appropriate palladium catalysts.

  • Addition of Trimethoxyphenyl Groups: : Trimethoxyphenyl groups are incorporated through electrophilic aromatic substitution reactions, facilitated by strong Lewis acids.

  • Formation of the Thiol Linkages: : The triazole units are connected to the butane backbone via thiol linkages, achieved through nucleophilic substitution reactions with thiolating agents.

Industrial Production Methods: The industrial-scale production of this compound requires optimization of reaction conditions, including the use of high-throughput reactors, efficient catalysts, and solvent systems to ensure high yield and purity. Continuous flow synthesis methods may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane undergoes various chemical reactions, such as:

  • Oxidation: : Oxidative cleavage of the thiol linkages to form sulfoxides or sulfones.

  • Reduction: : Reduction of the triazole rings to form corresponding amines or hydrazides.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl or trimethoxyphenyl groups.

Common Reagents and Conditions

  • Oxidation: : Oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various halogenating agents, strong acids, or bases depending on the desired substitution.

Major Products Formed

  • Oxidative reactions typically yield sulfoxides or sulfones.

  • Reduction reactions lead to the formation of amines or hydrazides.

  • Substitution reactions produce a variety of substituted phenyl or triazole derivatives.

Scientific Research Applications

1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as a bioactive compound, exhibiting antifungal, antibacterial, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in the treatment of infectious diseases and cancer.

  • Industry: : Utilized in the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The biological effects of 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane are attributed to its ability to interact with specific molecular targets and pathways:

  • Molecular Targets: : The compound binds to enzymes, receptors, or DNA, disrupting their normal function.

  • Pathways Involved: : It may inhibit key signaling pathways in cells, leading to the suppression of cell proliferation or induction of cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compounds sharing the 1,2,4-triazole core but differing in substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituents Melting Point (°C) Yield (%) Key Applications/Properties References
Target Compound Bis-thio butane, trimethoxyphenyl N/A ~80-86* Bioactivity (hypothesized)
3-(3-Methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (7g ) Sulfone, methoxybenzyl N/A High Stable crystal lattice (X-ray)
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m ) Butylthio, pyridine 147–149 86 Material science
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o ) Acetonitrile, pyridine 237–240 79 High thermal stability
1,4-Bis[(2-chloroethyl)thio]butane Chloroethyl N/A N/A Chemical warfare agent (Schedule 1A04)

Notes:

  • The target compound’s trimethoxyphenyl groups are associated with enhanced bioactivity in sulfone/sulfide derivatives, contrasting with pyridine or acetonitrile substituents in 5m and 5o , which prioritize thermal stability .

Electronic and Solid-State Properties

  • Electron-Transport Materials : Triazole derivatives with electron-donating groups (e.g., -OMe, -tBu) exhibit improved charge mobility in OLED applications, as seen in dimethylbis(4-(4-phenyl-5-(4-(X)phenyl)-4H-1,2,4-triazol-3-yl)phenyl)silane (ST) derivatives . The target compound’s trimethoxyphenyl groups may similarly enhance electron-donating capacity.

Bioactivity Profile

  • Sulfone vs. Sulfide : Sulfone derivatives (e.g., 7g ) demonstrate superior bioactivity due to enhanced metabolic stability and hydrogen-bonding capacity . The target compound’s sulfide linkage may offer reversible redox behavior, useful in prodrug designs.

Biological Activity

1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane is a compound with significant potential in medicinal chemistry due to its structural features that suggest diverse biological activities. The triazole moiety is known for its pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : The initial step typically involves the reaction of appropriate phenyl and trimethoxyphenyl derivatives with thiosemicarbazide to form the triazole structure.
  • Thioether Formation : Subsequent reactions lead to the formation of thioether linkages that connect the triazole moieties to a butane backbone.

The overall yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Anticancer Activity

Research indicates that compounds containing triazole structures exhibit potent anticancer properties. In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)10

These results suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli20
Pseudomonas aeruginosa30

These findings point to its potential as a broad-spectrum antimicrobial agent.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against several fungal pathogens:

Fungal Strain MIC (µg/mL)
Candida albicans15
Aspergillus niger20

This suggests that it could be a candidate for treating fungal infections resistant to conventional therapies.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes involved in DNA synthesis and repair in cancer cells.
  • Membrane Disruption : Antimicrobial activity may arise from the ability of the compound to disrupt microbial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : In some cases, compounds with similar structures have been shown to induce oxidative stress in target cells.

Case Studies

A study conducted by researchers evaluated the efficacy of this compound in vivo using animal models. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls. Additionally, toxicity studies revealed a favorable safety profile at therapeutic doses.

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